molecular formula C19H19FN2O2 B2386496 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953938-14-2

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2386496
CAS No.: 953938-14-2
M. Wt: 326.371
InChI Key: SSGFAKNSNVVOIF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a fluorine substituent at the para-position of the benzoyl moiety and a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline group attached to the amide nitrogen. The propanoyl group at the 1-position of the tetrahydroquinoline scaffold may influence conformational stability and solubility, while the 4-fluoro substituent likely modulates electronic properties and target binding affinity.

Properties

IUPAC Name

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFAKNSNVVOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-propionyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Halogen Substituents

  • 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Bromine replaces fluorine at the para-position. Molecular weight increases by ~80 Da.
  • 2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Fluorine at the ortho-position may sterically hinder rotation of the benzamide moiety, altering binding pocket accessibility. The ortho-substituent could also influence intramolecular hydrogen bonding or dipole interactions.

Trifluoromethyl Substituents

Modifications on the Tetrahydroquinoline Scaffold

  • 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): A sulfonyl group replaces the propanoyl moiety, significantly altering electronic properties and hydrogen-bonding capacity. The 3-chloro substituent on the benzamide may enhance halogen bonding with target proteins.
  • N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]-4-(trifluoromethyl)benzamide (): Incorporation of a morpholine ring and trifluoromethyl group increases solubility via the morpholine’s hydrophilic nature while maintaining lipophilicity through the CF₃ group.

Biological Activity

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties. The presence of a fluorine atom and a propanoyl group in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN2O2
  • Molecular Weight : 320.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways. The compound may inhibit enzymes related to folate synthesis in bacteria, similar to other sulfonamide derivatives. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, sulfonamides like this compound can inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth.

Table 1: Comparison of Antimicrobial Activities

Compound NameTarget EnzymeMinimum Inhibitory Concentration (MIC)Reference
This compoundDHPSTBD
SulfamethoxazoleDHPS0.5 µg/mL
TrimethoprimDihydrofolate reductase0.01 µg/mL

Anti-inflammatory Properties

In addition to antimicrobial effects, tetrahydroquinoline derivatives have been studied for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various tetrahydroquinoline derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity Assessment : Another study investigated the anti-inflammatory potential of tetrahydroquinoline derivatives in animal models of inflammation. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls.

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